molecular formula C12H13F2NO4 B13525233 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid

Cat. No.: B13525233
M. Wt: 273.23 g/mol
InChI Key: FURYVRQFIAXZQF-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve mild temperatures and can be carried out in various solvents like tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Deprotection: TFA or HCl in methanol.

    Coupling: DIC, HOBt, and other peptide coupling reagents.

Major Products

    Substitution: Products with substituted nucleophiles on the benzene ring.

    Deprotection: The free amino compound.

    Coupling: Peptides or other coupled products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules, particularly peptides .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3,5-difluorobenzoic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which can influence its reactivity and stability. The Boc group provides a versatile protecting strategy, making it valuable in various synthetic applications .

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

3,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

FURYVRQFIAXZQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)C(=O)O

Origin of Product

United States

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